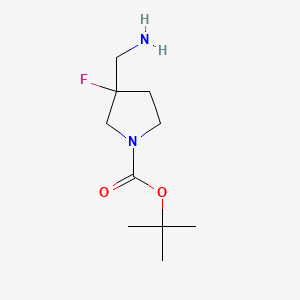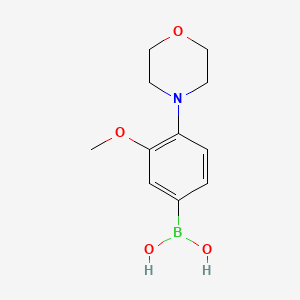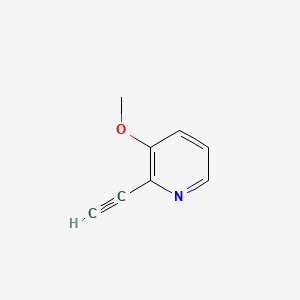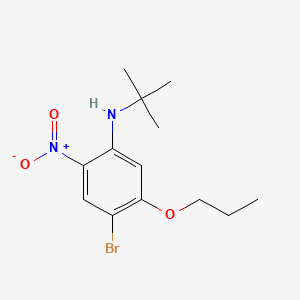
(R)-7,8-difluorochroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-7,8-difluorochroman-4-amine, or DFCA, is an organic compound with a wide range of applications in the scientific research field. It is a chiral molecule with a carbon-nitrogen double bond, and is a derivative of the parent compound chroman-4-amine. DFCA has been used in a variety of scientific experiments, ranging from biochemical and pharmacological studies to drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
Efficient Asymmetric Synthesis of Chiral Amines
Chiral amines, including derivatives of (R)-7,8-difluorochroman-4-amine, play a crucial role in the pharmaceutical, agrochemical, and chemical industries. They are essential synthons for the preparation of various pharmaceutically active substances and agrochemicals, or as resolving agents for chiral acids. The asymmetric synthesis of these compounds, utilizing enzymatic methods such as transaminases and decarboxylases, offers an efficient pathway to obtain optically active amines in pure forms (Höhne, Kühl, Robins, & Bornscheuer, 2008).
Characterization of Fluorophilic Amines
The synthesis and characterization of fluorophilic amines, similar to this compound, highlight their potential in various applications due to their unique properties. Systematic studies involving synthesis, fluorophilicity evaluation, and ab initio calculations shed light on their utility in fields such as material science and catalysis (Zoltán, Tárkányi, Gömöry, Tarczay, & Rábai, 2001).
Asymmetric Amination of Chromanone Derivatives
Research into the asymmetric amination of chromanone derivatives, closely related to this compound, showcases the development of methodologies for producing enantiopure amines. These studies are pivotal for advancing asymmetric synthesis techniques, providing insights into enzyme selectivity and reaction optimization (Pressnitz, Fuchs, Sattler, Knaus, Macheroux, Mutti, & Kroutil, 2013).
Graphene-Based (Photo)catalysts for Reduction of Nitro Compounds
The rapid progress in using graphene-based catalysts for the reduction of nitro compounds to amines, such as this compound, represents a significant advancement in organic chemistry and materials science. These catalysts offer several benefits, including high catalytic prowess and straightforward work-up, making them valuable for synthesizing biologically active molecules, pharmaceuticals, and polymers (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Biobased Amines for Sustainable Chemistry
The development and application of biobased amines, akin to this compound, underscore the shift towards more sustainable chemical processes. Such research focuses on synthesizing amines from renewable resources, demonstrating their potential in creating environmentally friendly polymers and materials for various industrial applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Eigenschaften
IUPAC Name |
(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFMOBPPRECAW-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677276 |
Source


|
| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1213550-52-7 |
Source


|
| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




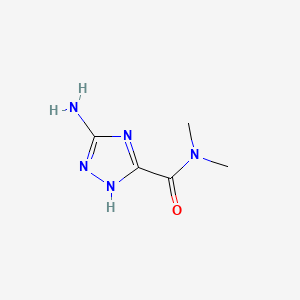


![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)

![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)
